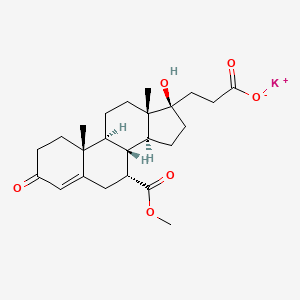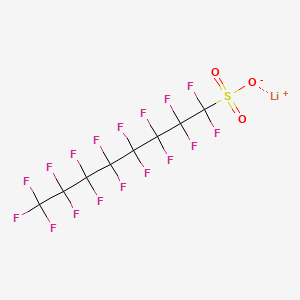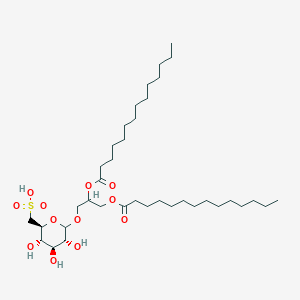
1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol is a glycosylglycerol derivative that is 1,2-ditetradecanoylglycerol in which the hydroxy hydrogen at position 3 has been replaced by a 6-sulfoquinovopyranosyl residue. It has a role as a mouse metabolite and a rat metabolite. It derives from a tetradecanoic acid and a 6-sulfo-D-quinovose.
Scientific Research Applications
Chemoenzymatic Synthesis and Biological Evaluation
A study highlights the synthesis of sulfo-glycolipids derived from 2-O-(β-D-glucopyranosyl)glycerol with varying acyl chain lengths. These compounds, including derivatives of 1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol, demonstrated antitumor properties in an in vitro assay for Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential applications in cancer research (Dangate et al., 2009).
Metabolic Roles in Non-Photosynthetic Organisms
Glycerol-3-yl 6-deoxy-6-C-sulfo-α-d-glucopyranoside, a key metabolite involved in sulfoquinovosyl diacylglycerol (SQDG) biosynthesis in photosynthetic organisms, was isolated from Rhizobium, a non-photosynthetic organism. This finding indicates similarities between the biosynthesis of SQDG in Rhizobium and photosynthetic systems, providing insights into gene overlap between these entities (Wang & Hollingsworth, 1998).
Immunomodulatory Applications
The immunosuppressive effects of synthetic sulfo-glycolipids, including 1,2-di-O-stearoyl-3-O-(6-deoxy-6-sulfo-beta-D-glucopyranosyl)-sn-glycerol (beta-SQDG-C18), were investigated. These compounds showed high inhibitory activities with low toxicities, suggesting their potential as immunosuppressive agents. The study also explored methods to enhance solubility and delivery of these compounds (Matsumoto et al., 2004).
Antitumor-Promoting Activity
Sulfoquinovosyldiacylglycerols derived from 2-O-beta-d-glucopyranosyl-sn-glycerol with varying acyl chains were prepared and tested for their anti-tumor-promoting activity. The study confirmed the importance of the 6'-sulfonate group and a free hydroxyl group on the glycerol moiety in inhibiting EBV activation (Dangate et al., 2009).
properties
Product Name |
1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol |
|---|---|
Molecular Formula |
C37H70O12S |
Molecular Weight |
739 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-6-[2,3-di(tetradecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C37H70O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(38)46-27-30(48-33(39)26-24-22-20-18-16-14-12-10-8-6-4-2)28-47-37-36(42)35(41)34(40)31(49-37)29-50(43,44)45/h30-31,34-37,40-42H,3-29H2,1-2H3,(H,43,44,45)/t30?,31-,34-,35+,36-,37?/m1/s1 |
InChI Key |
QYYCNBNXSCGWDD-VPJOWPHRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



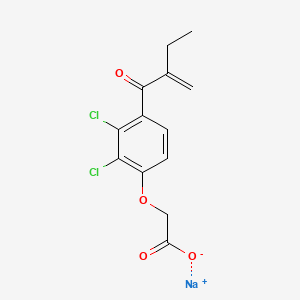
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)



![8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1262491.png)
![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)


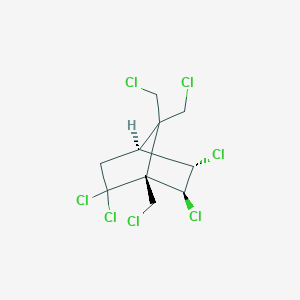
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
